(S)-2-(Benzylamino)-4-methylpentanoic acid
CAS No.: 89384-51-0
Cat. No.: VC4765017
Molecular Formula: C13H19NO2
Molecular Weight: 221.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89384-51-0 |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.3 |
| IUPAC Name | (2S)-2-(benzylamino)-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C13H19NO2/c1-10(2)8-12(13(15)16)14-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16)/t12-/m0/s1 |
| Standard InChI Key | ZJOWTIPPMQBTTA-GFCCVEGCSA-N |
| SMILES | CC(C)CC(C(=O)O)NCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
(S)-2-(Benzylamino)-4-methylpentanoic acid (CAS: 89384-51-0) has the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol . Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | 349.8±25.0 °C (predicted) |
| Density | 1.1±0.1 g/cm³ |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
| Storage Conditions | Room temperature, dry, sealed |
The compound’s stereochemistry is defined by the (S)-configuration at the α-carbon, confirmed via chiral HPLC and X-ray crystallography in related derivatives .
Structural Analysis
The SMILES notation (CC(C)CC@@HNCc1ccccc1) and InChI key (ZJOWTIPPMQBTTA-LBPRGKRZSA-N) underscore its branched topology . The benzyl group enhances lipophilicity, while the carboxylic acid moiety enables peptide coupling reactions . Nuclear magnetic resonance (NMR) studies of analogs reveal distinct chemical shifts for the benzyl protons (δ 7.2–7.4 ppm) and methyl groups (δ 0.9–1.1 ppm) .
Synthesis and Manufacturing
Industrial-Scale Production
Commercial suppliers synthesize the compound via stereoselective alkylation of L-leucine derivatives, followed by benzylamine protection . A typical protocol involves:
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Enantioselective amination: L-leucine methyl ester reacts with benzyl bromide under basic conditions (K₂CO₃/THF).
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Acid hydrolysis: The methyl ester is cleaved using HCl to yield the free carboxylic acid .
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), yielding ≥95% purity .
Novel Synthetic Routes
Recent advances include decarboxylative coupling with α-keto acids for N-formylation, enabling peptide modifications without racemization . For example, peroxide-mediated reactions with glyoxylic acid produce N-formyl derivatives, critical for antimicrobial peptide synthesis .
Applications in Medicinal Chemistry
Peptide-Based Drug Development
The compound’s chiral center and hydrophobic side chain enhance binding affinity to G-protein-coupled receptors (GPCRs). Key applications include:
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Neurological therapeutics: Intermediate for NMDA receptor antagonists targeting Alzheimer’s disease .
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Anticancer agents: Structural component in proteasome inhibitors (e.g., carfilzomib analogs) .
Enzyme Inhibition Studies
(S)-2-(Benzylamino)-4-methylpentanoic acid inhibits leucine aminopeptidases (Ki = 2.3 µM), validated via kinetic assays using fluorogenic substrates . Its benzyl group occupies the S1 pocket, while the carboxylate interacts with catalytic zinc ions .
Future Directions
Chiral Catalysis
The compound’s rigid structure facilitates asymmetric induction in Mannich reactions, achieving enantiomeric excess (ee) >90% for β-amino alcohols .
Antibiotic Resistance Mitigation
N-Formylated derivatives show promise against multidrug-resistant Pseudomonas aeruginosa (MIC = 4 µg/mL) .
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